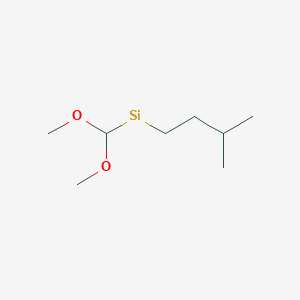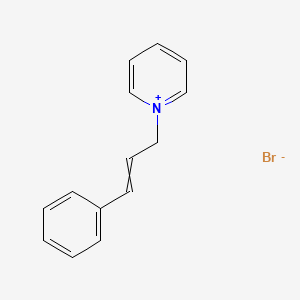
1-(3-Phenylprop-2-EN-1-YL)pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Phenylprop-2-EN-1-YL)pyridin-1-ium bromide is a chemical compound known for its unique structure and properties It consists of a pyridinium ion substituted with a 3-phenylprop-2-en-1-yl group and paired with a bromide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenylprop-2-EN-1-YL)pyridin-1-ium bromide typically involves the reaction of pyridine with 3-phenylprop-2-en-1-yl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the pyridinium ion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Phenylprop-2-EN-1-YL)pyridin-1-ium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the pyridinium ion back to pyridine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can replace the bromide ion.
Major Products Formed
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major product is pyridine.
Substitution: The products depend on the nucleophile used, resulting in various substituted pyridinium compounds.
Applications De Recherche Scientifique
1-(3-Phenylprop-2-EN-1-YL)pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(3-Phenylprop-2-EN-1-YL)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cinnamoylpyridine: Similar structure with a pyridine ring and a phenylprop-2-en-1-one group.
4-(1-Phenylprop-2-en-1-one-3-yl)triphenylamine: Contains a phenylprop-2-en-1-one group attached to a triphenylamine moiety.
1-Phenyl-2-(4-(2-phenyl-1H-triazolo[1,5-a]pyridin-6-yl)phenyl)-1H-phenanthro[9,10-d]imidazole: Features a triazolo[1,5-a]pyridine ring with phenyl and phenanthroimidazole groups.
Uniqueness
1-(3-Phenylprop-2-EN-1-YL)pyridin-1-ium bromide is unique due to its specific combination of a pyridinium ion with a 3-phenylprop-2-en-1-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
206564-95-6 |
|---|---|
Formule moléculaire |
C14H14BrN |
Poids moléculaire |
276.17 g/mol |
Nom IUPAC |
1-(3-phenylprop-2-enyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C14H14N.BrH/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15;/h1-12H,13H2;1H/q+1;/p-1 |
Clé InChI |
YMVGASQBHJXSAC-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C=CC[N+]2=CC=CC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


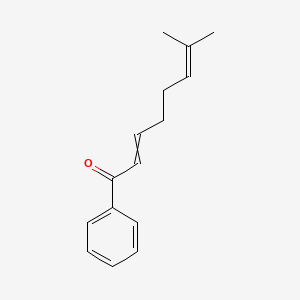
![2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5S)-](/img/structure/B14241815.png)
![2-Pyrrolidinecarboxamide, 1-([1,1'-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)-](/img/structure/B14241822.png)
![Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride](/img/structure/B14241834.png)

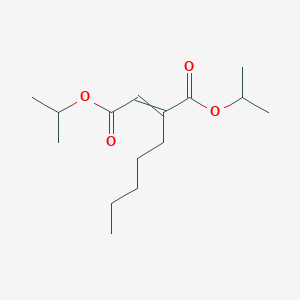
![(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14241849.png)
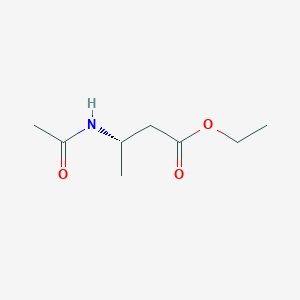
![(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B14241859.png)
![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241869.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14241881.png)


